molecular formula C10H11N3O4S2 B4605176 3-(Benzotriazol-1-ylsulfonyl)thiolane 1,1-dioxide

3-(Benzotriazol-1-ylsulfonyl)thiolane 1,1-dioxide

Cat. No.: B4605176
M. Wt: 301.3 g/mol
InChI Key: LEYVJGQUZJBAHR-UHFFFAOYSA-N
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Description

3-(Benzotriazol-1-ylsulfonyl)thiolane 1,1-dioxide is a complex organic compound that features a thiolane ring with a sulfonyl group and a benzotriazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzotriazol-1-ylsulfonyl)thiolane 1,1-dioxide typically involves the reaction of thiolane derivatives with benzotriazole sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl linkage . The reaction conditions often require an inert atmosphere and moderate temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Benzotriazol-1-ylsulfonyl)thiolane 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced thiolane compounds, and various substituted benzotriazole derivatives .

Mechanism of Action

The mechanism of action of 3-(Benzotriazol-1-ylsulfonyl)thiolane 1,1-dioxide involves its interaction with molecular targets through its sulfonyl and benzotriazole groups. These interactions can modulate the activity of enzymes and other proteins, affecting various biological pathways . The compound’s ability to stabilize radicals and anions also plays a role in its reactivity and biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzotriazol-1-ylsulfonyl)thiolane 1,1-dioxide is unique due to the combination of the thiolane ring, sulfonyl group, and benzotriazole moiety. This combination imparts distinct physicochemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3-(benzotriazol-1-ylsulfonyl)thiolane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4S2/c14-18(15)6-5-8(7-18)19(16,17)13-10-4-2-1-3-9(10)11-12-13/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYVJGQUZJBAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)(=O)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Benzotriazol-1-ylsulfonyl)thiolane 1,1-dioxide
Reactant of Route 2
3-(Benzotriazol-1-ylsulfonyl)thiolane 1,1-dioxide
Reactant of Route 3
3-(Benzotriazol-1-ylsulfonyl)thiolane 1,1-dioxide
Reactant of Route 4
3-(Benzotriazol-1-ylsulfonyl)thiolane 1,1-dioxide
Reactant of Route 5
3-(Benzotriazol-1-ylsulfonyl)thiolane 1,1-dioxide
Reactant of Route 6
3-(Benzotriazol-1-ylsulfonyl)thiolane 1,1-dioxide

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